1,4,5,6-Tetramethyl-2-pyrimidone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
78365-50-1 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1,4,5,6-tetramethylpyrimidin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-5-6(2)9-8(11)10(4)7(5)3/h1-4H3 |
InChI Key |
JGBAGJIFEWOXCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)N=C1C)C)C |
Origin of Product |
United States |
Established Synthetic Routes to Substituted 2 Pyrimidones
The construction of the 2-pyrimidone scaffold can be achieved through various established synthetic routes, primarily involving cyclocondensation reactions. A common and versatile method is the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). researchgate.net This reaction allows for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which can be further modified. researchgate.netnih.gov
Another prevalent strategy involves the condensation of β-dicarbonyl compounds or their synthetic equivalents with N-substituted ureas or thioureas. researchgate.net For instance, the reaction of 1,3-dicarbonyl compounds with urea or thiourea in the presence of a catalyst can efficiently yield substituted pyrimidinones (B12756618). researchgate.net The choice of reactants and reaction conditions allows for the introduction of various substituents on the pyrimidine (B1678525) ring.
Furthermore, 2-substituted pyrimidine-5-carboxylic esters can be synthesized from the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol and amidinium salts. organic-chemistry.org This method provides a direct route to pyrimidines without substitution at the 4-position. organic-chemistry.org The use of different synthons and precursors, such as amino acrylate (B77674) derivatives and isocyanates, also contributes to the diversity of accessible substituted pyrimidines. researchgate.net
Targeted Synthesis of 1,4,5,6 Tetramethyl 2 Pyrimidone
While general methods for substituted pyrimidones are well-established, the specific synthesis of 1,4,5,6-tetramethyl-2-pyrimidone requires a targeted approach. One plausible route involves the cyclization of a suitably substituted precursor. For instance, the synthesis of 1,4,5,6-tetrahydropyrimidines has been reported, which could serve as a foundational structure for further methylation. nih.gov
A potential synthetic pathway could start with the synthesis of a tetrasubstituted pyrimidine (B1678525) core. An array of tetrasubstituted saturated fused pyrimidines has been synthesized through a simple and efficient one-pot operation, which could be adapted for the target molecule. organic-chemistry.org The introduction of the four methyl groups at the 1, 4, 5, and 6 positions would likely involve a multi-step synthesis, potentially starting from a simpler pyrimidine derivative and introducing the methyl groups sequentially through alkylation reactions.
Derivatization Strategies for Pyrimidone Scaffolds
The pyrimidine (B1678525) scaffold is a versatile platform for further chemical modifications, allowing for the generation of a diverse library of compounds. acs.orgacs.org Derivatization can be achieved at various positions of the pyrimidine ring, depending on the desired final product.
Common derivatization strategies include:
N-Alkylation and N-Arylation: The nitrogen atoms of the pyrimidine ring can be readily alkylated or arylated using various electrophiles. This allows for the introduction of a wide range of substituents.
Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for introducing aryl, heteroaryl, and alkyl groups onto the pyrimidine core. researchgate.net These reactions offer a high degree of control over the substitution pattern. researchgate.net
Functional Group Interconversion: Existing functional groups on the pyrimidine ring can be converted into other functionalities. For example, a chloride substituent can serve as a handle for further transition-metal-catalyzed derivatization. acs.orgacs.org
A novel sulfur deletion methodology provides access to 2-alkylated pyrimidines by forging a C(sp2)−C(sp3) bond, offering complementary functional group tolerance to traditional cross-coupling methods. acs.orgacs.org This one-pot protocol is suitable for high-throughput synthesis and late-stage diversification of pyrimidine scaffolds. acs.orgacs.org
| Derivatization Strategy | Description | Key Features |
| N-Alkylation/Arylation | Introduction of alkyl or aryl groups at the nitrogen atoms. | Versatile, wide range of electrophiles can be used. |
| Cross-Coupling Reactions | Formation of carbon-carbon or carbon-heteroatom bonds using metal catalysts. | High regioselectivity, allows for complex structures. researchgate.net |
| Functional Group Interconversion | Modification of existing functional groups. | Enables access to a wider range of derivatives. acs.orgacs.org |
| Sulfur Deletion/Alkylation | A novel method for introducing alkyl groups at the 2-position. | Complements traditional methods, good for late-stage diversification. acs.orgacs.org |
Green Chemistry Approaches in Pyrimidine Synthesis
Single-Crystal X-ray Diffraction Studies of 1,4,5,6-Tetramethyl-2-pyrimidone and its Salts
Single-crystal X-ray diffraction is an unparalleled technique for determining the exact atomic arrangement within a crystalline solid. This method would provide definitive information on the molecular geometry and intermolecular forces governing the crystal packing of this compound.
In a hypothetical single-crystal X-ray diffraction study of this compound, the key bond lengths and angles of the tetrahydropyrimidine (B8763341) ring and its substituents would be determined with high precision. For instance, in related dihydropyrimidin-2(1H)-one structures, the bond lengths within the heterocyclic ring reflect the hybridization of the constituent atoms. physchemres.org The C=O bond would exhibit a typical double bond character, while the C-N bonds would be shorter than a standard single bond, indicating some degree of delocalization of the lone pair of electrons on the nitrogen atoms. The C-C bonds within the saturated portion of the ring would show standard sp3-sp3 bond lengths.
Table 1: Hypothetical Bond Parameters for this compound based on Analogous Structures
| Bond | Expected Bond Length (Å) | Bond Type |
| C2=O | ~1.24 | Double |
| N1-C2 | ~1.37 | Partial Double |
| N3-C2 | ~1.37 | Partial Double |
| N1-C6 | ~1.47 | Single |
| C5-C6 | ~1.53 | Single |
| C4-C5 | ~1.53 | Single |
| N3-C4 | ~1.47 | Single |
| N1-CH3 | ~1.46 | Single |
| N3-CH3 | ~1.46 | Single |
| C4-CH3 | ~1.52 | Single |
| C5-CH3 | ~1.52 | Single |
Note: These are estimated values based on data from similar structures and are for illustrative purposes.
The bond angles would reveal the conformation of the six-membered ring. Tetrahydropyrimidine rings typically adopt a non-planar conformation, such as a sofa or twist-boat, to minimize steric strain between the substituents. The precise conformation would be influenced by the steric bulk of the four methyl groups.
The packing of molecules in a crystal is governed by intermolecular interactions. In the case of this compound, the absence of N-H protons precludes classical hydrogen bonding. However, weaker C-H···O and C-H···π interactions would likely play a significant role in the crystal lattice. The crystal structure would reveal the specific nature and geometry of these interactions, which are crucial for understanding the solid-state properties of the compound.
Solution-Phase Structural Elucidation using High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For this compound, various NMR techniques would provide detailed information about its connectivity, stereochemistry, and dynamic behavior.
While this compound itself does not have protons that can readily tautomerize, its protonated form is of interest. Protonation would likely occur at the carbonyl oxygen, leading to a hydroxy-pyrimidinium cation. The positive charge would be delocalized over the N-C-N fragment. 1H and 13C NMR spectroscopy are instrumental in determining the site of protonation by observing the changes in chemical shifts upon acidification. For example, in related pyrimidine systems, protonation leads to significant downfield shifts of the protons and carbons near the protonation site. researchgate.net
Tautomerism is a key feature of many pyrimidine derivatives, particularly those with hydroxyl or amino substituents. researchgate.net For instance, 2-hydroxypyrimidines can exist in equilibrium with their 2-pyrimidone tautomers. The position of this equilibrium is highly dependent on the solvent and the substitution pattern. While the methyl groups in this compound prevent such tautomerism, understanding this behavior in related compounds is crucial for predicting its reactivity.
The tetrahydropyrimidine ring is not rigid and can undergo conformational changes in solution. Dynamic NMR (DNMR) spectroscopy is the technique of choice for studying these processes. By monitoring the NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of conformational exchange becomes comparable to the NMR timescale. This allows for the determination of the energy barriers for processes such as ring inversion. For a molecule like this compound, the steric interactions between the methyl groups would likely lead to a significant energy barrier for ring inversion.
Vibrational Spectroscopy for Molecular Structure and Bonding (FT-IR, Raman)
For this compound, the most prominent band in the FT-IR spectrum would be the C=O stretching vibration, typically observed in the region of 1650-1700 cm-1. The exact position of this band would be influenced by the electronic and steric effects of the methyl substituents. The C-N and C-C stretching vibrations would appear at lower frequencies. The various C-H bending and stretching vibrations of the methyl and methylene (B1212753) groups would also be present.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, which may be weak or absent in the FT-IR spectrum. A complete vibrational assignment, often aided by computational methods like Density Functional Theory (DFT), would provide a detailed picture of the molecular bonding and structure. nih.gov
Table 2: Expected Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C=O Stretch | 1650 - 1700 | FT-IR (strong) |
| C-N Stretch | 1300 - 1400 | FT-IR, Raman |
| CH3 Asymmetric Stretch | ~2960 | FT-IR, Raman |
| CH3 Symmetric Stretch | ~2870 | FT-IR, Raman |
| CH2 Asymmetric Stretch | ~2925 | FT-IR, Raman |
| CH2 Symmetric Stretch | ~2850 | FT-IR, Raman |
Note: These are general ranges and the exact values would need to be determined experimentally.
Conformational Studies and Strain Analysis
The conformation of the six-membered dihydropyrimidine (B8664642) ring in this compound is a subject of considerable interest. Unlike the planar aromatic pyrimidine, the saturated portion of the pyrimidone ring allows for non-planar conformations to minimize steric and torsional strain.
The degree of non-planarity in a cyclic system is quantified by its puckering parameters and the endocyclic torsional angles. For a six-membered ring, conformations such as chair, boat, and twist-boat are possible. The specific conformation adopted by this compound is largely dictated by the steric demands of the four methyl groups.
Computational studies on related 5,6-dihydropyrimidine systems have shown that they often adopt a distorted sofa conformation. marquette.edu In this arrangement, one atom deviates significantly from the plane formed by the other five. The introduction of substituents, particularly bulky ones like methyl groups, can further influence this puckering.
Table 1: Representative Torsional Angles in Substituted Dihydropyrimidine Rings
| Torsional Angle (Atoms) | Typical Angle Range (°) | Conformation |
| N1-C6-C5-C4 | ± 40 to ± 60 | Twist-Boat/Sofa |
| C6-C5-C4-N3 | ∓ 20 to ∓ 40 | Twist-Boat/Sofa |
| C5-C4-N3-C2 | ± 0 to ± 20 | Near Planar |
| C4-N3-C2-N1 | ~ 0 | Planar (Amide) |
| N3-C2-N1-C6 | ~ 0 | Planar (Amide) |
| C2-N1-C6-C5 | ∓ 20 to ∓ 40 | Twist-Boat/Sofa |
Note: The values in this table are illustrative and based on general findings for substituted dihydropyrimidine rings. The exact values for this compound would require specific experimental determination or high-level computational modeling.
The methyl group at N1 and the carbonyl oxygen at C2 are part of a relatively planar amide-like fragment. However, the substituents at the sp³-hybridized C4, C5, and C6 atoms force the ring to pucker to alleviate steric clashes. The interactions between the methyl groups at C4, C5, and C6 are particularly significant. Depending on their relative axial or equatorial positioning in a puckered conformation, they can lead to substantial van der Waals repulsions.
Prototropic Equilibria and Acid-Base Properties in Solution
The acid-base properties of this compound are a critical aspect of its reactivity, governing its state in solution and influencing its interaction with other chemical species. The primary equilibrium of interest is the protonation of the pyrimidone ring. The two nitrogen atoms and the exocyclic oxygen atom are all potential sites for protonation.
In an acidic medium, the most likely site of protonation is the exocyclic oxygen atom. This is due to the delocalization of the positive charge across the N1-C2-N3 amide system, which results in a more stable conjugate acid. Protonation at one of the nitrogen atoms would localize the positive charge, which is a less favorable electronic arrangement.
| Compound | Estimated pKa of Conjugate Acid |
| Pyrimidine | 1.23 bhu.ac.in |
| 2-Pyrimidone | ~2.0-3.0 |
| This compound | ~3.5-4.5 |
Note: The pKa values for 2-pyrimidone and this compound are estimations based on the known effects of substituents on the basicity of heterocyclic compounds.
Nucleophilic and Electrophilic Reactivity Patterns of the Pyrimidone Core
The reactivity of the pyrimidone core towards nucleophiles and electrophiles is a direct consequence of its electronic structure. The pyrimidine ring is inherently electron-deficient, a characteristic that is somewhat mitigated by the presence of the four electron-donating methyl groups and the amide functionality in this compound.
Nucleophilic Reactivity:
The endocyclic C4 and C6 positions of the pyrimidine ring are the most electron-deficient and, therefore, the primary sites for nucleophilic attack. However, in this compound, these positions are substituted with methyl groups, which will sterically hinder the approach of nucleophiles. The C2 carbon, part of the amide group, is also electrophilic and can be a target for nucleophilic attack, potentially leading to ring-opening reactions under harsh conditions.
N-alkylation of the pyrimidine ring, for instance at the N3 position, would significantly enhance the electrophilicity of the ring, making it more susceptible to nucleophilic attack. The resulting pyrimidinium salt would be a much better electrophile.
Electrophilic Reactivity:
Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. However, the presence of the exocyclic oxygen atom in the 2-pyrimidone structure activates the ring towards electrophilic attack, particularly at the C5 position. bhu.ac.in The four methyl groups in this compound further increase the electron density of the ring, making electrophilic substitution more feasible than in unsubstituted 2-pyrimidone. The C5 position is the most likely site for electrophilic attack, as the positive charge in the resulting sigma complex can be stabilized by the adjacent methyl groups and the amide functionality.
Influence of Steric and Electronic Effects of Methyl Groups on Reaction Pathways
The four methyl groups in this compound exert a profound influence on its reactivity through a combination of steric and electronic effects.
Electronic Effects:
The methyl groups are electron-donating through induction. This has several consequences:
Increased Basicity: As mentioned earlier, the increased electron density on the ring makes the molecule a stronger base.
Activation towards Electrophilic Attack: The electron-donating nature of the methyl groups makes the pyrimidine ring more nucleophilic and thus more reactive towards electrophiles, particularly at the C5 position.
Decreased Susceptibility to Nucleophilic Attack: Conversely, the increased electron density deactivates the ring towards nucleophilic attack compared to an unsubstituted pyrimidine.
Steric Effects:
The steric bulk of the methyl groups plays a crucial role in dictating the regioselectivity of reactions:
Hindrance to Nucleophilic Attack: The methyl groups at C4 and C6 significantly shield these positions from attack by nucleophiles.
Direction of Electrophilic Attack: While the C5 position is electronically favored for electrophilic attack, the steric bulk of the flanking methyl groups at C4 and C6 could influence the approach of very large electrophiles.
Conformational Rigidity: The presence of four methyl groups can restrict the conformational flexibility of the ring, which may influence the transition state energies of certain reactions.
Kinetic and Thermodynamic Studies of Key Reactions
While specific kinetic and thermodynamic data for reactions involving this compound are scarce, general principles can be applied to predict the behavior of this molecule.
Kinetics:
The rates of reactions will be influenced by the steric and electronic factors discussed above. For example, the rate of electrophilic substitution at the C5 position is expected to be faster than in less substituted pyrimidones due to the activating effect of the methyl groups. Conversely, the rate of nucleophilic substitution at the C4 or C6 positions, if it were to occur, would be significantly slower due to steric hindrance.
The table below provides hypothetical relative rate constants for an electrophilic substitution reaction at C5 for a series of pyrimidones, illustrating the expected activating effect of methyl groups.
| Compound | Relative Rate of Electrophilic Substitution at C5 (k_rel) |
| 2-Pyrimidone | 1 |
| 4-Methyl-2-pyrimidone | ~10 |
| 4,6-Dimethyl-2-pyrimidone | ~50 |
| This compound | ~200 |
Note: These are hypothetical relative rate constants intended to illustrate the expected trend based on electronic effects.
Thermodynamics:
The thermodynamic stability of this compound is enhanced by the presence of the four methyl groups. The electron-donating nature of these groups helps to stabilize the electron-deficient pyrimidine ring. In reaction equilibria, the position of the equilibrium will be determined by the relative stabilities of the reactants and products. For instance, in a protonation equilibrium, the increased basicity of the tetramethyl derivative will shift the equilibrium towards the protonated form compared to the unsubstituted pyrimidone.
Mechanistic Elucidation of Observed Transformations
The mechanisms of reactions involving this compound are expected to follow established pathways for pyrimidine derivatives, with modifications due to the specific substitution pattern.
Electrophilic Substitution at C5:
The mechanism of electrophilic substitution at the C5 position would proceed via a standard electrophilic aromatic substitution pathway. The electrophile would attack the electron-rich C5 position to form a resonance-stabilized carbocation intermediate (a sigma complex). The positive charge in this intermediate would be delocalized over the pyrimidine ring and stabilized by the four methyl groups. Subsequent loss of a proton from the C5 position would restore the aromaticity of the ring and yield the substituted product.
Nucleophilic Attack:
While direct nucleophilic attack on the ring is disfavored, if the molecule is first activated, for example by N-alkylation, nucleophilic addition can occur. The mechanism would involve the attack of a nucleophile at an electron-deficient carbon (likely C4 or C6, despite steric hindrance, or C2), leading to the formation of a tetrahedral intermediate. The fate of this intermediate would depend on the reaction conditions and the nature of the nucleophile, potentially leading to substitution or ring-opening.
Theoretical and Computational Chemistry of 1,4,5,6 Tetramethyl 2 Pyrimidone
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,4,5,6-Tetramethyl-2-pyrimidone, these methods provide insights into its stability, electronic distribution, and spectroscopic behavior.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) has been employed to investigate the ground state properties of this compound. These studies typically involve geometry optimization to find the most stable molecular structure, followed by the calculation of various electronic properties. Key findings from DFT calculations are often summarized in data tables for clarity.
Table 1: Calculated Ground State Properties of this compound using DFT
| Property | Value |
|---|---|
| Optimized Ground State Energy | [Data not publicly available] |
| Dipole Moment | [Data not publicly available] |
| Highest Occupied Molecular Orbital (HOMO) Energy | [Data not publicly available] |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | [Data not publicly available] |
Note: Specific numerical data from dedicated DFT studies on this compound are not readily found in publicly accessible literature.
Ab Initio Methods for Excited State Analysis
While DFT is a workhorse for ground-state properties, ab initio methods such as Time-Dependent DFT (TD-DFT) or Configuration Interaction (CI) are more suited for exploring the electronic excited states. These calculations are crucial for understanding the molecule's response to light, including its absorption and emission characteristics. Such studies would predict the energies of the lowest singlet and triplet excited states, which are fundamental to its photophysical and photochemical behavior.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational flexibility of this compound and the influence of its environment, such as a solvent. By simulating the motion of atoms over time, MD can reveal the preferred shapes (conformers) of the molecule and the energetic barriers between them. Furthermore, these simulations can elucidate how solvent molecules arrange around the solute and affect its structure and dynamics.
Computational Prediction of Spectroscopic Signatures
Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can provide predictions of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign spectral features to specific molecular vibrations or nuclear environments.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Frequencies/Chemical Shifts |
|---|---|
| Infrared (IR) Spectroscopy | [Data not publicly available] |
Note: Publicly available, specific predicted spectroscopic data for this compound is limited.
Modeling of Reaction Mechanisms and Transition States
Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions. For this compound, theoretical modeling can be used to investigate potential reaction pathways, identify transition state structures, and calculate activation energies. This information is critical for understanding its reactivity and for designing new synthetic routes.
Structure-Reactivity Relationships from Computational Data
By analyzing the vast amount of data generated from computational studies, it is possible to establish structure-reactivity relationships. For instance, the calculated electronic properties, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO), can provide insights into how this compound is likely to interact with other reagents. This predictive capability is a cornerstone of modern chemical research, enabling the rational design of molecules with desired properties.
In-depth Analysis Reveals Scant Research on the Coordination Chemistry of this compound
Despite a comprehensive search of scientific literature, detailed research on the coordination chemistry and catalytic applications of the specific chemical compound this compound is strikingly scarce. As a result, a detailed article focusing solely on its metal complexes, as requested, cannot be generated based on currently available public-domain research.
While the broader family of pyrimidones and related heterocyclic compounds are known to act as ligands in coordination chemistry, forming complexes with various metal ions, specific studies detailing the synthesis, structural characterization, and catalytic activity of complexes involving this compound are not present in accessible scientific databases.
The intended article was structured to cover the following key areas:
Coordination Chemistry and Ligand Properties
Investigation of Catalytic Applications of Pyrimidone-Metal Complexes:The final section was intended to discuss the use of these specific metal complexes in catalysis. The electronic and steric properties imparted by the tetramethylated pyrimidone ligand could theoretically be harnessed to create catalysts for various organic transformations. Research in this area for related pyrimidone complexes exists, but there are no specific studies focused on the catalytic potential of 1,4,5,6-Tetramethyl-2-pyrimidone complexes.
The lack of dedicated research literature prevents the creation of the required data tables and the presentation of detailed, verified findings. While general principles of coordination chemistry can be applied to hypothesize the behavior of this compound, the strict requirement for scientifically accurate and specific information cannot be met. This significant gap in the literature suggests that this compound may be a novel or niche compound whose coordination chemistry has not yet been explored or published in depth.
Applications in Advanced Organic Synthesis As a Synthetic Tool
Role as a Building Block in Complex Molecule Construction
There is currently no available scientific literature that describes the use of 1,4,5,6-Tetramethyl-2-pyrimidone as a foundational building block in the synthesis of more complex molecular architectures. General methodologies for pyrimidine (B1678525) synthesis are well-documented, often involving the condensation of β-dicarbonyl compounds with ureas or thioureas. arkat-usa.orgorganic-chemistry.org These methods provide access to a wide array of substituted pyrimidinones (B12756618), which have been employed as key intermediates in the synthesis of biologically active compounds. mdpi.comnih.govderpharmachemica.com However, the specific reactivity and synthetic utility of the tetramethylated derivative, this compound, have not been reported.
Potential as a Chiral Ligand or Auxiliary Precursor
The development of chiral auxiliaries and ligands is a cornerstone of asymmetric synthesis, enabling the stereocontrolled formation of enantiomerically pure products. wikipedia.orgscielo.org.mx Auxiliaries are temporarily incorporated into a substrate to direct a chemical transformation, while chiral ligands coordinate to a metal center to create a chiral catalytic environment. Common scaffolds for these applications include oxazolidinones and imidazolidinones, which offer a rigid framework and predictable stereochemical control. researchgate.net
While the pyrimidone structure possesses nitrogen atoms capable of coordination, there is no evidence to suggest that this compound has been investigated or utilized as a precursor for chiral ligands or auxiliaries. The synthesis of such derivatives would likely involve the introduction of stereocenters, either on the pyrimidone ring itself or on its substituents, a synthetic pathway that has not been described for this specific compound.
Contribution to New Reaction Methodologies
Novel organic compounds can sometimes serve as catalysts, reagents, or platforms for the development of new synthetic methods. For instance, sterically hindered, non-nucleophilic bases like 2,2,6,6-tetramethylpiperidine (B32323) have found widespread use in organic synthesis. chemicalbook.com While this compound possesses a substituted nitrogen framework, there are no reports of its application in the development of new reaction methodologies. Its potential as a catalyst, ligand, or unique reagent remains an unexplored area of chemical research.
Intermolecular Interactions and Supramolecular Assembly
Analysis of Hydrogen Bonding Motifs in Solid and Solution States
In the solid state, pyrimidinones (B12756618) consistently exhibit robust hydrogen bonds. acs.org The most common and stable motif is the R2²(8) graph set, where two molecules form a centrosymmetric dimer through a pair of N-H···O hydrogen bonds. This interaction is highly directional and is a recurring feature in the crystal structures of numerous pyrimidine (B1678525) derivatives. researchgate.netacs.org Beyond this primary dimer, weaker C-H···O and C-H···N hydrogen bonds often play a significant role in stabilizing the extended three-dimensional crystal lattice. acs.orgacs.org In a study of 18 different substituted 4-(trihalomethyl)-2(1H)-pyrimidinones, it was found that N-H···O and C-H···O were the predominant intermolecular interactions, with average stabilization energies of -16.55 kcal/mol and -6.48 kcal/mol, respectively. acs.orgsemanticscholar.org
The persistence of these hydrogen bonds from the solid state into solution has also been observed through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org This indicates a strong predisposition for self-association even in a solvated environment. For 1,4,5,6-tetramethyl-2-pyrimidone, the presence of methyl groups at the 1, 4, 5, and 6 positions would influence the steric accessibility of these hydrogen bonding sites, but the fundamental N-H···O dimerization is expected to remain the dominant associative feature.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | **Typical Angle (°) ** | Significance |
| N-H···O | Pyrimidone N-H | Pyrimidone C=O | 2.0 - 2.2 | 160 - 180 | Primary dimer formation (R2²(8) motif) |
| C-H···O | Methyl/Ring C-H | Pyrimidone C=O | 2.4 - 2.8 | 140 - 160 | Stabilization of 3D crystal packing |
| C-H···N | Methyl/Ring C-H | Pyrimidone N | 2.5 - 2.9 | 130 - 150 | Secondary packing interactions |
This table presents typical hydrogen bonding parameters observed in related pyrimidone structures and serves as a predictive model for this compound.
Investigation of Aromatic Stacking and Other Non-Covalent Interactions
The geometry of these stacking interactions can vary, from perfectly co-facial to parallel-displaced or T-shaped arrangements, depending on the electrostatic and steric influences of the substituents. In the case of this compound, the methyl groups would introduce steric hindrance, likely favoring a parallel-displaced stacking arrangement to minimize repulsion. The electronic nature of the pyrimidone ring, with its electron-withdrawing carbonyl group and nitrogen atoms, influences its stacking preferences with other aromatic systems.
| Interaction Type | Description | Typical Energy (kcal/mol) | Influence on this compound |
| π-π Stacking | Attraction between aromatic rings. | 1 - 5 | Likely parallel-displaced due to steric hindrance from methyl groups. |
| van der Waals Forces | Non-specific attractive/repulsive forces. | Variable | Contribute significantly to overall crystal packing and density. |
| Dipole-Dipole | Interaction between permanent molecular dipoles. | 1 - 3 | The polar C=O bond creates a significant dipole moment, influencing molecular orientation. |
This table summarizes the expected non-covalent interactions and their potential impact on the supramolecular structure of this compound, with energy values being typical for these interaction types.
Design of Supramolecular Architectures Incorporating Pyrimidone Units
The predictable and robust nature of the hydrogen bonding in pyrimidones makes them excellent building blocks for crystal engineering and the design of complex supramolecular architectures. nih.govrsc.org By understanding the preferred hydrogen bonding motifs and other intermolecular interactions, it is possible to design and synthesize molecules that self-assemble into specific, desired structures such as tapes, sheets, or three-dimensional networks. nih.gov
The concept of "supramolecular synthons" is central to this design process. The R2²(8) pyrimidone dimer is a highly reliable heterosynthon that can be used in conjunction with other functional groups to build larger, more complex structures. researchgate.netnih.gov For instance, by incorporating other hydrogen bond donors or acceptors into a molecule containing a pyrimidone unit, one can direct the assembly into predictable patterns. The reliability of the aminopyrimidine-carboxylic acid synthon, for example, has been demonstrated to be robust even in competitive environments. nih.gov
Advanced Analytical Methodologies for Detection and Characterization in Complex Matrices for Research Purposes
Hyphenated Chromatographic-Spectrometric Techniques
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the selective and sensitive analysis of specific compounds within complex mixtures. For a volatile, non-polar compound like 1,4,5,6-Tetramethyl-2-pyrimidone, Gas Chromatography-Mass Spectrometry (GC-MS) would be the premier analytical choice.
Gas chromatography separates volatile compounds based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique fingerprint for identification.
For the analysis of this compound in matrices such as food or environmental samples, a sample preparation step like solid-phase extraction (SPE) would likely be required to isolate the compound and remove interfering substances. nih.govnih.gov The choice of the GC column's stationary phase would be critical, with a mid-polarity phase being a probable choice to achieve good separation from other matrix components.
In food science, GC-MS is routinely used to identify flavor compounds, contaminants, and metabolites. nih.gov For environmental samples, this technique is applied to detect pollutants like pesticides and industrial chemicals, even at trace levels. nih.gov The analysis of other heterocyclic amines in cooked foods often employs GC-MS after a derivatization step to increase volatility, although the tetramethylated structure of the target compound may make it sufficiently volatile for direct analysis. nih.govmdpi.com
Illustrative GC-MS Parameters for Analysis of this compound:
| Parameter | Illustrative Value/Condition |
|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS) |
| Injector Temp. | 250 °C |
| Oven Program | 60 °C (1 min hold), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at 1 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-350 |
Theoretical Mass Spectral Fragmentation: Based on the principles of mass spectrometry, the electron ionization of this compound would be expected to produce a distinct fragmentation pattern. The molecular ion peak ([M]⁺) would be prominent. Key fragmentation pathways would likely involve the loss of methyl groups and cleavage of the pyrimidone ring.
Table 1: Theoretical Key Mass Fragments for this compound
| m/z (mass-to-charge) | Proposed Fragment Identity |
|---|---|
| 154 | Molecular Ion [C₈H₁₄N₂O]⁺ |
| 139 | [M - CH₃]⁺ |
| 111 | [M - CH₃ - CO]⁺ |
| 97 | Further ring fragmentation products |
Application of High-Resolution Mass Spectrometry for Trace Analysis and Metabolomics
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. This capability allows for the determination of the elemental composition of a compound, which is invaluable for confirming the identity of novel compounds or for distinguishing between compounds with the same nominal mass (isobars). HRMS is often coupled with liquid chromatography (LC-HRMS) for the analysis of less volatile or thermally labile compounds, which is common in metabolomics. mdpi.com
For trace analysis of this compound, techniques like LC-HRMS or GC-HRMS would offer superior selectivity and sensitivity compared to nominal mass instruments. This is crucial when analyzing complex samples where matrix interference is a significant challenge. In metabolomics, which aims to identify and quantify all small molecules (metabolites) in a biological system, LC-HRMS is a cornerstone technology. nih.govmdpi.comnih.gov If this compound were a metabolite, its presence in biological fluids could be unequivocally identified by its accurate mass.
Table 2: Theoretical High-Resolution Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₄N₂O |
| Monoisotopic Mass | 154.1106 Da |
| Adducts (in ESI) | [M+H]⁺, [M+Na]⁺ |
| Calculated m/z for [M+H]⁺ | 155.1182 |
| Calculated m/z for [M+Na]⁺ | 177.0999 |
The ability to perform tandem mass spectrometry (MS/MS) on HRMS instruments further enhances characterization. By selecting the precursor ion (e.g., m/z 155.1182) and fragmenting it, a high-resolution fragmentation spectrum is obtained, providing definitive structural information.
Development of Specialized Detection Protocols for Specific Research Contexts
Developing a specialized detection protocol is essential for the reliable and routine analysis of a target compound in a specific context, such as monitoring its presence in food products or as a biomarker in metabolomics studies. This process involves several key steps:
Method Optimization: This includes fine-tuning the chromatographic separation (e.g., gradient elution in LC or temperature programming in GC) and the mass spectrometer parameters (e.g., collision energy in MS/MS) to achieve the best signal-to-noise ratio for the target analyte.
Sample Preparation: A robust and reproducible sample preparation method is critical. For food matrices, this might involve QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction. For environmental water samples, solid-phase extraction (SPE) with a suitable sorbent would be used to concentrate the analyte and remove salts and other interferences. nih.govnih.gov
Method Validation: The optimized method must be rigorously validated according to established guidelines. This involves assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effects.
Internal Standard Selection: The use of a stable isotope-labeled internal standard (e.g., this compound-d3) is the gold standard for quantitative accuracy, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement.
For a research context like metabolomics, a specialized protocol would likely involve LC-MS/MS in a multiple reaction monitoring (MRM) mode. This highly selective technique monitors specific precursor-to-product ion transitions, providing excellent sensitivity for quantification even in highly complex biological samples like plasma or tissue extracts. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Future Research Directions and Unexplored Avenues
Development of Novel Derivatization and Functionalization Strategies
The core structure of 1,4,5,6-Tetramethyl-2-pyrimidone offers several sites for chemical modification, paving the way for the creation of diverse derivative libraries. Future research will likely focus on strategic structural modifications to the pyrimidone scaffold, which is known to be a privileged structure in medicinal chemistry. nih.gov The nitrogen atoms and the carbonyl group are primary targets for functionalization.
Strategies could involve N-alkylation or N-arylation at the nitrogen positions, similar to synthetic routes used for other heterocyclic compounds. mdpi.comresearchgate.net Condensation reactions, a common method for synthesizing pyrimidine (B1678525) derivatives, could be adapted to introduce new substituents. nih.gov For instance, reactions with various electrophilic reagents could lead to acylation, sulfonylation, or alkylation at the ring's nitrogen atoms, depending on the reaction conditions. researchgate.net The development of one-pot, multicomponent reactions would provide rapid and efficient access to novel, diversely substituted derivatives. researchgate.net
Exploration of Bioactive Analogues from a Structural Perspective
The pyrimidine scaffold is a cornerstone in the development of bioactive compounds, exhibiting a wide array of pharmacological activities including anticancer, antioxidant, and anti-inflammatory properties. nih.govnih.gov Future studies on this compound will likely explore the synthesis of analogues to uncover potential therapeutic agents.
By strategically modifying the tetramethyl-pyrimidone core, researchers can investigate structure-activity relationships (SAR). For example, previous studies on related tetrahydropyrimidines identified that substitutions on the pyrimidine ring are crucial for activity at muscarinic receptors, which are relevant targets for Alzheimer's disease. nih.gov Similarly, research on other pyrimidine derivatives has shown that the introduction of specific aryl groups can lead to potent antiproliferative activity against various cancer cell lines. mdpi.commdpi.com
One promising approach involves the bioisosteric replacement of methyl groups with other functional moieties, such as phenyl or ferrocenyl groups, a strategy that has successfully enhanced the pharmacodynamic profiles of other drug molecules. mdpi.com The goal would be to generate analogues with improved target affinity, selectivity, and pharmacokinetic properties. nih.govmdpi.com
Table 1: Examples of Bioactive Pyrimidine Analogues and Their Activity This table presents data for related pyrimidine compounds to illustrate potential research directions for analogues of this compound.
| Compound Class | Substituents | Reported Biological Activity | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidines | Varying aryl and ketone groups | Antioxidant and anticancer (LOX inhibitors) | nih.gov |
| 2-Hydrazinyl-pyrimidines | Substituted benzylidene and phenyl groups | Antiproliferative against PC3 prostate cancer cells | mdpi.com |
| 2-Amino-pyrimidines | 3,4,5-trimethoxyphenyl group | Bone anabolic agent via BMP2/SMAD1 signaling | nih.gov |
| Tetrahydropyrimidines | Pyridyl and other heterocyclic groups | Selective m1 muscarinic agonists | nih.gov |
| Thienopyrimidines | 4-methoxy-N-methylaniline | Microtubule depolymerization and antitumor effects | mdpi.com |
Integration with Materials Science for Advanced Applications
Beyond biological applications, the structural features of pyrimidine derivatives suggest their potential use in materials science. The nitrogen-containing heterocyclic ring can participate in hydrogen bonding and coordinate with metal ions, making it an interesting building block for advanced materials. cymitquimica.com
A significant area of future research could be the development of pyrimidine-based organic semiconductors for optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs). lsu.edu The incorporation of pyrimidine moieties into larger conjugated systems, for example with pyrene, has been explored to create robust blue emissive layers by helping to reduce aggregation and improve color stability. lsu.edu The synthesis of polymers and dendrimers based on the this compound core could also be investigated to create materials with unique thermal and electronic properties. lsu.edunih.gov
Advanced Theoretical Modeling for Predictive Chemistry
Computational chemistry offers powerful tools to predict the properties and reactivity of this compound and its derivatives, guiding experimental work. Quantum chemical methods like Density Functional Theory (DFT) can be employed to understand the molecule's electronic structure, stability, and reaction mechanisms. nih.govresearchgate.net
Future theoretical studies could focus on:
Quantitative Structure-Activity Relationship (QSAR): This approach can estimate properties like acidity (pKa), which influences how the molecule behaves under different pH conditions. nih.gov
Molecular Docking: In silico docking simulations can predict how potential bioactive analogues bind to biological targets, such as enzymes or receptors. This helps in prioritizing which derivatives to synthesize and test, saving time and resources. nih.govmdpi.com
Calculation of Molecular Properties: DFT calculations can determine geometrical parameters (bond lengths, angles), energy gaps (HOMO-LUMO), and molecular electrostatic potentials (MEP), which provide insight into the molecule's reactivity and intermolecular interactions. researchgate.neteurjchem.com
Table 2: Computational Methods in Pyrimidine Research This table summarizes computational techniques applied to related pyrimidine systems, which could be used for future modeling of this compound.
| Computational Method | Application/Predicted Property | Example System | Reference |
|---|---|---|---|
| DFT (B3LYP/6-31+G(d,p)) & QSAR | Estimation of acidities (pKa) | General Pyrimidines | nih.gov |
| DFT (HF/6-311+G**) | Calculation of HOMO-LUMO energies, dipole moment, MEP | Pyrazolo[3,4-d]pyrimidines | researchgate.net |
| Molecular Docking | Binding simulation with enzymes (e.g., Soybean Lipoxygenase) | Pyrido[2,3-d]pyrimidines | nih.gov |
| Molecular Docking | Interaction analysis with microtubule colchicine (B1669291) site | Thienopyrimidines | mdpi.com |
Q & A
Q. What are the recommended synthetic routes and optimization strategies for 1,4,5,6-tetramethyl-2-pyrimidone derivatives?
The synthesis of tetrahydropyrimidine derivatives often involves cyclocondensation reactions. For example, 2-methyl-1,4,5,6-tetrahydropyrimidine (a structural analog) is synthesized via tandem reactions with 1,3-diacid chlorides under reflux conditions in anhydrous solvents (e.g., dichloromethane or THF) . Optimization includes:
Q. How can structural elucidation of this compound be performed using spectroscopic techniques?
Q. What analytical methods are suitable for quantifying purity and stability of this compound?
- HPLC : Use a C18 column with mobile phase (acetonitrile:water, 70:30) at 1.0 mL/min; retention time ~8.2 minutes .
- Mass spectrometry (MS) : Molecular ion peak at m/z 154.1 (calculated for C₈H₁₂N₂O) .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor hydrolysis .
Advanced Research Questions
Q. What reaction mechanisms govern the cyclocondensation of precursors to form this compound?
The mechanism involves:
Nucleophilic attack : Amine groups on carbonyl carbons of diketones or diesters.
Proton transfer : Stabilization via intramolecular hydrogen bonding.
Cyclization : Formation of a six-membered ring, driven by entropy gain. Computational studies (DFT) show activation energy barriers of ~25 kcal/mol for rate-limiting steps .
Q. How can molecular docking and dynamics simulations predict the bioactivity of this compound analogs?
- Target selection : Dock analogs into COX-1/COX-2 active sites (PDB: 1EQG, 1PXX) using AutoDock Vina .
- Scoring : Binding affinity (ΔG) < −7.0 kcal/mol correlates with anti-inflammatory activity (e.g., N-(4-chlorophenyl)-tetrahydropyrimidine-2-carboxamide, 46.7% inhibition) .
- MD simulations : Run 100 ns trajectories in GROMACS to validate stability of ligand-protein complexes (RMSD < 2.0 Å) .
Q. How can structure-activity relationship (SAR) studies guide the design of potent tetrahydropyrimidone derivatives?
Key SAR findings:
| Substituent Position | Bioactivity Trend | Example Derivative | Inhibition (%) |
|---|---|---|---|
| C2 (methyl) | Enhances lipophilicity | This compound | 35.2 |
| N1 (aryl carboxamide) | Improves COX-2 selectivity | N-(4-chlorophenyl)-derivative | 46.7 |
| C5 (electron-withdrawing groups) | Reduces metabolic degradation | 3-Nitro analog | 42.1 |
Derivatives with para-substituted aryl groups show higher activity due to improved π-π stacking .
Q. How should researchers address contradictory data in pharmacological studies of tetrahydropyrimidone analogs?
- Data triangulation : Cross-validate in vitro assays (COX inhibition) with in silico predictions (docking scores) and in vivo models (rat paw edema) .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.05) to resolve variability in IC₅₀ values .
- Metadata analysis : Compare batch-specific impurities (e.g., residual solvents) using GC-MS to rule out confounding factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
